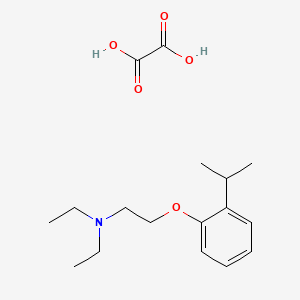
N,N-diethyl-2-(2-propan-2-ylphenoxy)ethanamine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-(2-propan-2-ylphenoxy)ethanamine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an ethanamine backbone substituted with diethyl groups and a phenoxy group containing an isopropyl substituent. The addition of oxalic acid forms a salt, enhancing its stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(2-propan-2-ylphenoxy)ethanamine typically involves the reaction of 2-(2-propan-2-ylphenoxy)ethanamine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then subjected to purification steps, such as recrystallization or chromatography, to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, the incorporation of oxalic acid to form the salt is typically done in the final stages of production to enhance the compound’s stability and solubility.
化学反应分析
Types of Reactions
N,N-diethyl-2-(2-propan-2-ylphenoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Halides, alkoxides; reactions may require the presence of a base or acid catalyst to proceed efficiently.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethanamine derivatives with various functional groups.
科学研究应用
N,N-diethyl-2-(2-propan-2-ylphenoxy)ethanamine; oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals due to its versatile reactivity and stability.
作用机制
The mechanism of action of N,N-diethyl-2-(2-propan-2-ylphenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, as an intracellular histamine antagonist, it can inhibit histamine-mediated signaling, thereby exerting chemopotentiating and cytoprotective effects .
相似化合物的比较
Similar Compounds
N,N-diethyl-2-phenyl-2-(2-pyridinyloxy)ethanamine: Similar structure with a pyridinyloxy group instead of a phenoxy group.
N,N-diisopropylethylamine: A tertiary amine with isopropyl groups, used as a non-nucleophilic base.
Uniqueness
N,N-diethyl-2-(2-propan-2-ylphenoxy)ethanamine stands out due to its specific substitution pattern, which imparts unique reactivity and stability. Its ability to form a stable salt with oxalic acid further enhances its solubility and applicability in various fields.
属性
IUPAC Name |
N,N-diethyl-2-(2-propan-2-ylphenoxy)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.C2H2O4/c1-5-16(6-2)11-12-17-15-10-8-7-9-14(15)13(3)4;3-1(4)2(5)6/h7-10,13H,5-6,11-12H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBHAEBGISDIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1C(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
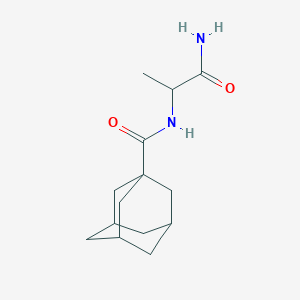
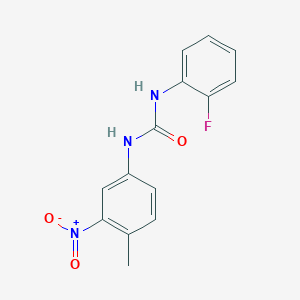
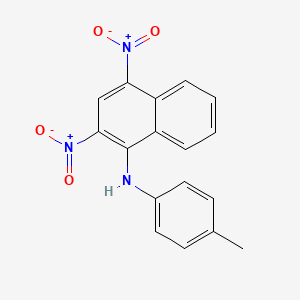
![N-[4-[(4-benzamido-3,5-dimethylphenyl)-(4-fluorophenyl)methyl]-2,6-dimethylphenyl]benzamide](/img/structure/B5169181.png)
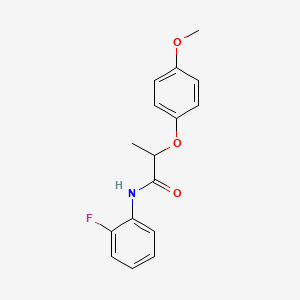

![1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone](/img/structure/B5169205.png)
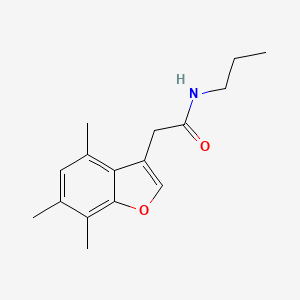
![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)
![Ethyl 2-[(1,3-benzothiazol-2-YL)carbamoyl]-3-phenylpropanoate](/img/structure/B5169218.png)
![5-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-8-quinolinamine](/img/structure/B5169221.png)
![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-phenyl-2-piperazinone](/img/structure/B5169229.png)
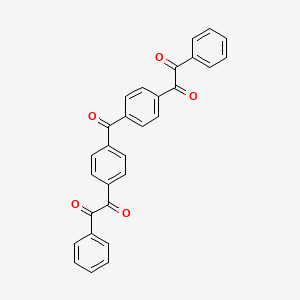
![4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5169235.png)
